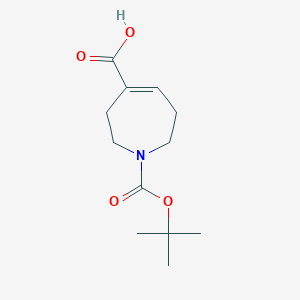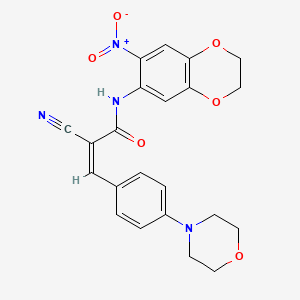![molecular formula C11H19NO4 B2640768 tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No. 1228676-24-1](/img/structure/B2640768.png)
tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[321]octane-3-carboxylate is a bicyclic compound containing both oxygen and nitrogen within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate generally involves a multi-step process:
Cyclization Reaction: : Initially, a suitable precursor undergoes a cyclization reaction to form the bicyclic core.
Hydroxy Group Introduction: : Introduction of the hydroxy group at the 8th position is achieved using selective oxidation reactions.
Carboxylation: : The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide and a suitable catalyst.
tert-Butyl Protection: : The final step involves the protection of the molecule with a tert-butyl group to yield the final compound.
Industrial Production Methods
On an industrial scale, the synthesis may be streamlined and optimized for large-scale production:
Batch Processing: : The reaction steps can be carried out in large reactors with precise control over temperature and pressure.
Continuous Flow Chemistry: : Modern techniques involving continuous flow reactors can enhance the efficiency and scalability of the synthesis.
Catalysts and Solvents: : Choice of catalysts and solvents play a critical role in optimizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: : Reduction reactions can transform the carboxylate group into various reduced derivatives.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the oxygen and nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: : Examples include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reducing Agents: : NaBH4 (Sodium borohydride) and LiAlH4 (Lithium aluminium hydride) are commonly used.
Nucleophiles: : Strong nucleophiles like Grignard reagents (RMgX) and alkoxides.
Major Products Formed
Oxidation Products: : Ketones, aldehydes, and carboxylic acids.
Reduction Products: : Alcohols, amines, and alkyl derivatives.
Substitution Products: : Various substituted bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysts: : The compound can serve as a ligand in coordination chemistry.
Synthesis Intermediates: : Used as intermediates in the synthesis of more complex molecules.
Biology
Biochemical Probes: : Acts as a probe for studying enzyme mechanisms and biochemical pathways.
Medicine
Drug Design: : Structural analogs are explored for potential therapeutic agents.
Diagnostics: : Utilized in the development of diagnostic reagents for biochemical assays.
Industry
Polymer Chemistry: : Involved in the synthesis of specialized polymers.
Material Science: : Used in the development of new materials with unique properties.
Wirkmechanismus
The compound interacts with various molecular targets primarily through hydrogen bonding, Van der Waals interactions, and covalent bonding. The presence of oxygen and nitrogen atoms allows it to act as a donor or acceptor in hydrogen bonding, facilitating its binding to enzymes and receptors. Its bicyclic structure also provides rigidity, enhancing its selectivity for specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclic Amines: : These include compounds like 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one.
Oxazolidines: : Compounds such as 2-Oxazolidinone derivatives.
Hydroxy Bicycles: : Other compounds with similar hydroxy and bicyclic frameworks.
Uniqueness
The uniqueness of tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate lies in its specific configuration and the presence of both an oxygen and nitrogen atom within its bicyclic structure. This provides a distinct combination of reactivity and selectivity, making it valuable for a wide range of applications from catalysis to drug development.
That covers the compound from various angles! What's your next question or curiosity?
Eigenschaften
IUPAC Name |
tert-butyl (1R,5R)-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-7-6-15-8(5-12)9(7)13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUKOAKUOOGHRT-ZAZKALAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COC(C1)C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CO[C@H](C1)C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
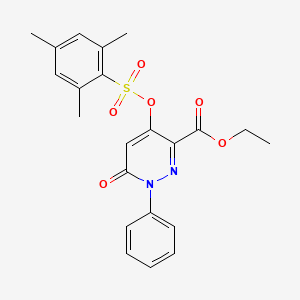
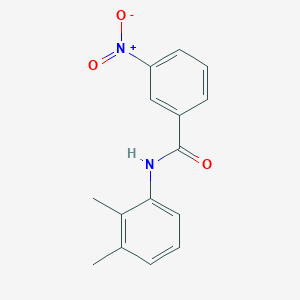
![(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2640687.png)
![N-(4-bromophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2640691.png)
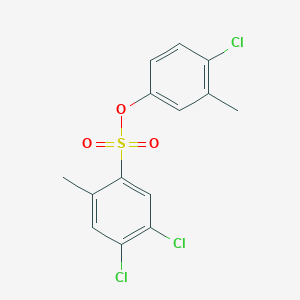
![N'-(2-hydroxy-2-methyl-4-phenylbutyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2640693.png)
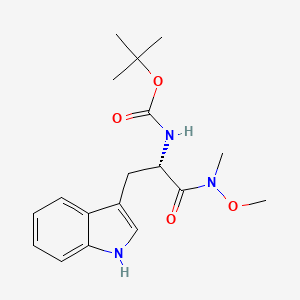
![N-[2-Methoxy-2-(oxolan-3-yl)ethyl]but-2-ynamide](/img/structure/B2640699.png)
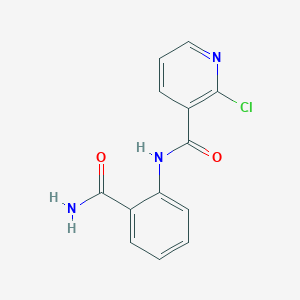
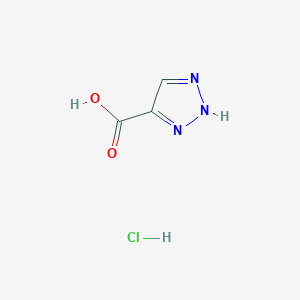
![3-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2640703.png)

